2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a thiazole ring, and a tert-butyldimethylsilyl (TBDMS) protecting group. The unique combination of these functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester is formed by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent such as toluene.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acids or alcohols.
Reduction: Boranes or other reduced forms.
Substitution: Substituted thiazole derivatives
Scientific Research Applications
2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and sensors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester involves its ability to form reversible covalent bonds with biological targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The thiazole ring and TBDMS group provide stability and specificity to the compound .
Comparison with Similar Compounds
- 2-(tert-Butyldimethylsilyl)thiophene-5-boronic acid pinacol ester
- 2-[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic acid pinacol ester
Comparison:
- 2-(tert-Butyldimethylsilyl)thiophene-5-boronic acid pinacol ester: Similar in structure but contains a thiophene ring instead of a thiazole ring. This difference can affect the compound’s reactivity and applications .
- 2-[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic acid pinacol ester: Contains a phenyl ring and an additional oxy group, which can influence its chemical properties and uses .
The unique combination of the thiazole ring, TBDMS group, and boronic acid pinacol ester in 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl-dimethyl-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BNO2SSi/c1-11-12(17-19-15(5,6)16(7,8)20-17)21-13(18-11)22(9,10)14(2,3)4/h1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMLKWPBKYEOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BNO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.